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Get Quote

Reported Natural Occurrence

Some chemical databases report that hexyl crotonate occurs naturally in various fruits and beverages. The

table below consolidates these reported sources.

Reported Source Type Citation Source

Banana Fruit [1] [2]

Passion Fruit Fruit [1] [2]

Plum Fruit [1] [2]

Mountain Papaya Fruit [1] [2]

Cherimoya Fruit [1] [2]

Soybean Legume [1] [2]

Cocoa Bean [1] [2]

Coffee Bean [1] [2]

Wine Beverage [1] [2]
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However, it is crucial to note that these claims are not consistent across all sources. One technical guide on

aroma chemicals explicitly states that the information for hexyl crotonate in fruits is not found and that it is

a compound produced through synthetic esterification [3]. This contradiction highlights a significant gap in

the scientific literature.

Analytical Experimental Workflow

To definitively confirm the presence of hexyl crotonate in a natural source, you would need to perform

chemical analysis. The general workflow for such an investigation, based on a research paper that used Gas

Chromatography-Mass Spectrometry (GC-MS) to study crotonate metabolism [4], can be summarized as

follows:
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Sample Preparation

1. Hydrolysis
(pH 12, NaOH)

2. Acidification
(pH <2, HCl)

3. Solvent Extraction
(Ethyl Acetate, 3x)

4. Dehydration
(Anhydrous Sodium Sulfate)

5. Concentration
(Vacuum & Nitrogen Stream)

6. Derivatization
(BSTFA)

7. GC-MS Analysis

Click to download full resolution via product page

Experimental workflow for analyzing esters in biological samples

Here is a detailed breakdown of the methodology based on the research paper [4]:
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Sample Preparation: Culture samples of Syntrophus aciditrophicus were used in the cited study. For

fruit analysis, you would typically prepare a homogenate of the fruit material.
Hydrolysis: The pH of the sample was adjusted to 12 using 1 N NaOH. This step may help in

breaking down complex structures or thioester bonds.
Acidification: The sample was then acidified to a pH of less than 2 using 12 N HCl. This converts

carboxylate salts into their free acid forms, making them more extractable by organic solvents.
Solvent Extraction: The acidified sample was extracted three times with ethyl acetate. This transfers

organic acids and esters from the aqueous phase to the organic phase.
Dehydration: The combined ethyl acetate extracts were filtered through anhydrous sodium sulfate to

remove any residual water.
Concentration: The extract was concentrated under vacuum at 47°C to a small volume (1-2 ml) and

then evaporated to dryness under a stream of nitrogen gas.
Derivatization: The dried extract was resuspended in ethyl acetate and derivatized using N,O-bis-
(trimethylsilyl)trifluoroacetamide (BSTFA) to create trimethylsilyl (TMS) derivatives. This process
improves the volatility and thermal stability of compounds for GC-MS analysis.

GC-MS Analysis: The derivatized samples were analyzed using an GC-MS system equipped with an
HP-5MS capillary column. Helium was used as the carrier gas. Identification is achieved by

comparing the retention times and mass spectral profiles of the compounds in the sample to those of
an authentic standard of hexyl crotonate.

Basic Chemical and Safety Data

For your research, here is the key physicochemical and safety data for hexyl crotonate.

Property Value / Description

CAS Registry Number 19089-92-0 [1] [2]

Molecular Formula C10H18O2 [1] [2]

Molecular Weight 170.25 g/mol [1] [2]

Physical Description Colorless liquid with a fruity odor [1] [2]

Boiling Point ~214 °C @ 760 mmHg [2] [5]

Flash Point ~88-89 °C (192 °F) [1] [6] [5]
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Property Value / Description

Reported Odor Profile Fruity, pineapple, tropical fruit, sweet, caramel, green, walnut [1] [2] [3]

Safety (Neat Material) Low toxicity by ingestion/skin contact; skin irritant; hazardous codes: Xi [1] [2]

Guidance for Further Research

Given the conflicting information on natural occurrence, I suggest the following to advance your research:

Consult Primary Literature: Search scientific databases like PubMed, SciFinder, or Google Scholar
for research articles specifically analyzing the volatile compound profile of the fruits listed in the table

above.
Verify with Standards: The most reliable method to confirm natural occurrence is through the

analytical workflow provided, using an authentic standard of hexyl crotonate for comparison.
Explore Related Compounds: You may find more extensive data on the natural occurrence of

similar esters, such as hexyl tiglate (CAS 16930-96-4) [7], which can sometimes be reported
alongside or confused with hexyl crotonate.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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